molecular formula C16H11F3N4O2 B11028372 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide

Cat. No.: B11028372
M. Wt: 348.28 g/mol
InChI Key: KKHWSKDTYSIQLK-UHFFFAOYSA-N
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Description

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide is a synthetic organic compound characterized by its unique benzotriazine and trifluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide typically involves the following steps:

  • Formation of Benzotriazine Core: : The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Commonly, a precursor such as 2-nitroaniline is used, which undergoes cyclization to form the benzotriazine ring.

  • Introduction of the Trifluorophenyl Group: : The trifluorophenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the benzotriazine intermediate with a trifluorophenyl halide (e.g., 3,4,5-trifluorobenzyl chloride) in the presence of a base such as potassium carbonate.

  • Formation of the Propanamide Linker: : The final step involves the formation of the propanamide linker. This can be achieved by reacting the intermediate with a suitable amine (e.g., propanamide) under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzotriazine ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzotriazine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzotriazine N-oxides, while reduction could produce benzotriazinols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structure suggests potential activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazine ring can interact with active sites, while the trifluorophenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-phenylpropanamide: Lacks the trifluorophenyl group, which may result in different biological activity.

    3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-fluorophenyl)propanamide: Contains a single fluorine atom, potentially altering its chemical and biological properties.

Uniqueness

The presence of the trifluorophenyl group in 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable molecule for research and development.

Properties

Molecular Formula

C16H11F3N4O2

Molecular Weight

348.28 g/mol

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide

InChI

InChI=1S/C16H11F3N4O2/c17-11-7-9(8-12(18)15(11)19)20-14(24)5-6-23-16(25)10-3-1-2-4-13(10)21-22-23/h1-4,7-8H,5-6H2,(H,20,24)

InChI Key

KKHWSKDTYSIQLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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